4-Benzyl-1,3-dihydroquinoxalin-2-one
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Description
4-Benzyl-1,3-dihydroquinoxalin-2-one is a chemical compound with the CAS Number: 106595-91-9 . It has a molecular weight of 238.29 and its linear formula is C15H14N2O .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-ones involves various approaches such as coupling/cyclization, Michael addition/cyclization cascades, and multicomponent couplings . For instance, De Brabander et al. reported the synthesis of 3-substituted dihydroquinoxalin-2-ones via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H14N2O . The complete crystallographic dataset of this compound has been submitted to the Cambridge Crystallographic Data Center .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 130°C . The compound is stored in a sealed, dry environment at a temperature of 2-8°C .Safety and Hazards
The safety data sheet for 4-Benzyl-1,3-dihydroquinoxalin-2-one indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .
Mechanism of Action
Target of Action
Compounds of the dihydroquinoxalin-2-one class have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is known that dihydroquinoxalin-2-ones interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Dihydroquinoxalin-2-ones are known for their chemical versatility, which allows them to interact with a broad range of biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor .
Result of Action
Compounds of the dihydroquinoxalin-2-one class have demonstrated antiviral and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-1,3-dihydroquinoxalin-2-one. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Additionally, safety precautions suggest avoiding dust formation and inhalation of the compound, indicating that its action and efficacy could be influenced by these factors .
properties
IUPAC Name |
4-benzyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQZYGHGGBKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353960 |
Source
|
Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106595-91-9 |
Source
|
Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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